N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE
Overview
Description
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE is a complex organic compound that features a benzodioxole moiety and a thiophene sulfonamide group
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-thiophenesulfonamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .
Mode of Action
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-thiophenesulfonamide, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 determines the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .
Biochemical Pathways
It is known that the compound’s action on the c5ar1 receptor can influence the complement system, a crucial component of the host response to infection and tissue damage .
Pharmacokinetics
It is known that peptide antagonists based on the c5a ligand have exhibited problems with off-target activity, production costs, potential immunogenicity, and poor oral bioavailability . As a small-molecule competitive antagonist for C5aR1, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-thiophenesulfonamide may potentially overcome these issues .
Result of Action
Its inverse agonist activity on the c5ar1 receptor suggests it may exert a modulatory effect on the complement system, potentially influencing the host response to infection and tissue damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and thiophene intermediates. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with various reagents to introduce the sulfonamide and chlorothiophene functionalities.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorothiophene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorothiophene group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.
N-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide: Known for its anticancer activity.
Uniqueness
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE is unique due to its combination of a benzodioxole moiety and a chlorothiophene sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chlorothiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c13-11-3-4-12(19-11)20(15,16)14-6-8-1-2-9-10(5-8)18-7-17-9/h1-5,14H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNZNDLEVBKPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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